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Compound of Interest

4-Fluorobenzoyl-carbonyl-13C
Compound Name:

chloride
CAS No.: 91742-47-1
Cat. No.: B1612492

Get Quote

A Precision Reagent for NMR Structural Elucidation and
Metabolic Tracing

Executive Summary

4-Fluorobenzoyl-carbonyl-13C chloride is a specialized acylating agent where the carbonyl

carbon is enriched with the stable isotope Carbon-13 (

). Unlike its non-labeled counterpart, which is a standard reagent for Friedel-Crafts acylations
and derivatizations, this isotopologue serves as a "silent withess" in molecular tracking.[1]

Its primary utility lies in quantitative

-NMR spectroscopy and mechanistic probing. By introducing a highly sensitive NMR probe (the
enriched carbonyl) directly at the site of bond formation, researchers can monitor reaction
kinetics and metabolic hydrolysis in real-time without the interference of background carbon
signals.
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Physicochemical Profile

The physical properties of the

-labeled compound mirror the unlabeled analog due to the negligible kinetic isotope effect on
phase transitions. However, its spectroscopic identity is distinct.

Property

Specification

Chemical Name

4-Fluorobenzoyl-carbonyl-13C chloride

CAS Number

91742-47-1

Molecular Formula

Molecular Weight

159.55 g/mol (approx. +1 Da shift vs unlabeled)

Isotopic Purity

atom %

Appearance Colorless to light yellow liquid
Density at
Boiling Point (it.[2][3][4] for unlabeled)
N Soluble in DCM, Chloroform, THF; Reacts with
Solubility
Water/Alcohols
- Moisture Sensitive (Hydrolyzes to 4-
Stability

Fluorobenzoic acid and HCI)

Key Spectroscopic Signature:

e -NMR: A dominant singlet (or doublet if F-coupling resolves) at ~166—169 ppm (Carbonyl).
The signal intensity is enhanced ~100-fold compared to natural abundance, allowing for
rapid acquisition with low sample concentrations.

Synthesis and Structural Verification
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The synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride must ensure the retention of the
isotopic label without scrambling. The preferred route utilizes a Grignard approach with

gas.

Synthetic Workflow

The synthesis is a two-step process:
o Carboxylation: 4-Fluorophenylmagnesium bromide reacts with

to form the labeled acid.

e Chlorination: The acid is converted to the acid chloride using Thionyl Chloride (

)-[5]
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Figure 1: Synthetic pathway for introducing the Carbon-13 label at the carbonyl position.[4]

Quality Control (Self-Validating Protocol)

To verify the identity and isotopic enrichment, the following checks are mandatory:

e Mass Spectrometry (GC-MS): Look for the molecular ion peak at m/z 159/161 (ClI isotope
pattern) rather than 158/160.

¢ -NMR Validation:

o Dissolve a small aliquot in
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o Expectation: A massive peak at ~168 ppm.

o Impurity Check: If a peak appears at ~164 ppm, the sample has hydrolyzed to the
carboxylic acid. Action: Redistill immediately.

Applications in Bioanalysis and Drug Discovery

Mechanistic Probing via NMR
The

-carbonyl label is a powerful tool for studying acylation mechanisms. Because the carbonyl
carbon undergoes hybridization changes (

) during nucleophilic attack, the chemical shift is highly sensitive to the reaction state.

o Experiment: Monitoring the reaction with a novel amine drug candidate.

o Observation: The disappearance of the Acid Chloride peak (168 ppm) and the emergence of
the Amide peak (~165 ppm) can be tracked in real-time.

o Advantage: The 99% enrichment allows for kinetic studies at millimolar concentrations, which
is impossible with natural abundance

Metabolomics & Internal Standards

While ring-labeled (

) analogs are often used as Internal Standards (IS) to shift the mass by +6 Da, the carbonyl-
13C (+1 Da) variant has specific utility:

e Fragment Tracing: In MS/MS, the benzoyl moiety often cleaves. If the fragment retains the
carbonyl (e.g., acylium ion), the +1 shift identifies the fragment origin.

o Cost-Effective Tracer: For pathways where mass resolution is high, the +1 Da shift is
sufficient to distinguish the exogenous tag from endogenous metabolites.
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Derivatization Protocol (Schotten-Baumann)

This reagent is used to "tag" polar metabolites (polyamines, phenols) to increase their
hydrophobicity for LC-MS retention.

Step-by-Step Protocol:

Preparation: Prepare a 10 mM solution of the analyte in Carbonate Buffer (pH 9.5).

e Addition: Add 2 equivalents of 4-Fluorobenzoyl-carbonyl-13C chloride (dissolved in dry
Acetonitrile).

 Incubation: Vortex for 30 seconds; incubate at RT for 5 minutes.
e Quenching: Add 1% Formic Acid to stop the reaction and hydrolyze excess reagent.
e Analysis: Inject into LC-MS/MS. Monitor the specific transition corresponding to the

-labeled derivative.[1]

Polar Analyte 13C-Reagent
(Amine/Phenol) (in ACN)

Nucleophilic Attack

Tetrahedral
Intermediate

- HCI
(Base Catalyzed)

13C-Labeled
Amide/Ester

lonization

LC-MS/MS Detection
(Shifted Mass)
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Figure 2: Derivatization workflow for enhancing LC-MS detection of polar metabolites.
Handling and Safety
Critical Warning: This compound is a lachrymator and corrosive.
e Moisture Sensitivity: Reacts violently with water to release HCI gas.
o Storage: Store under inert gas (Argon/Nitrogen) at 2—-8°C.

o Septum Use: Always sample through a septum using a dry syringe. Never open the bottle
to humid air.

o PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are
mandatory.

o Spill Control: Neutralize spills with solid Sodium Bicarbonate (
) before cleaning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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